Oxacyclohexane open ring tacrolimus

Descripción general

Descripción

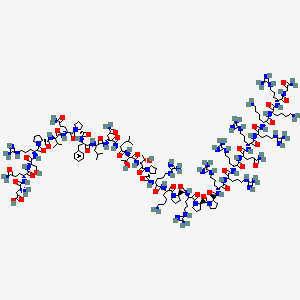

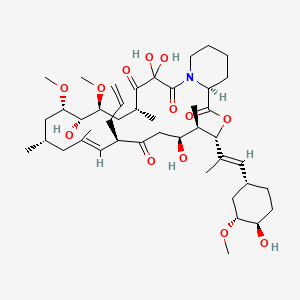

Oxacyclohexane open ring tacrolimus is an impurity of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant .

Synthesis Analysis

Based on the metabonomics analysis, the shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of tacrolimus production .

Molecular Structure Analysis

The molecular formula of this compound is C44H71NO13 .

Chemical Reactions Analysis

The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of tacrolimus accumulation .

Physical and Chemical Properties Analysis

The molecular weight of Tacrolimus is 804.02 g/mol. It is a white to off-white crystalline powder that is highly soluble in water and ethanol .

Aplicaciones Científicas De Investigación

Immunosuppressive Mechanisms and Organ Transplantation

Tacrolimus, a potent macrolide immunosuppressant, has been extensively studied for its role in preventing graft rejection in organ transplantation, with a particular focus on hepatic and renal transplantation. Its immunosuppressive action is primarily through the inhibition of cell-mediated and humoral immune responses, a mechanism similar to cyclosporin but with greater potency. Clinical studies have showcased tacrolimus's effectiveness as both a rescue therapy and primary immunosuppressant in conjunction with corticosteroids for liver and kidney transplant recipients (Peters, Fitton, Plosker, & Faulds, 1993).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of tacrolimus exhibit significant variability among individuals, impacting dosage regimen optimization. Research has focused on understanding these variabilities through population pharmacokinetic modeling, highlighting the influence of genetic polymorphisms, particularly in the CYP3A5 and ABCB1 genes, on tacrolimus metabolism and transport. This body of work aims to personalize therapy to achieve optimal immunosuppressive effects while minimizing adverse outcomes (Campagne, Mager, & Tornatore, 2018).

Dermatological Applications

Beyond transplantation, tacrolimus has found applications in dermatology, notably in the treatment of atopic dermatitis. Its mechanism, leveraging calcineurin inhibition to suppress T-cell activity, offers a corticosteroid-sparing alternative for managing this condition. The efficacy of tacrolimus ointment in treating atopic dermatitis, along with its safety profile, underscores its potential in addressing other inflammatory skin conditions (Simpson & Noble, 2005).

Mecanismo De Acción

Target of Action

Oxacyclohexane open ring tacrolimus, also known as Tacrolimus Open Ring Impurity , is an impurity of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant . The primary target of Tacrolimus is the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response, particularly in T-lymphocytes .

Mode of Action

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12, creating a new complex . This inhibits both T-lymphocyte signal transduction and IL-2 transcription . Tacrolimus has similar activity to cyclosporine but rates of rejection are lower with tacrolimus .

Biochemical Pathways

The binding of Tacrolimus to FKBP-12 inhibits the activity of calcineurin, a protein phosphatase involved in T-cell activation . By inhibiting calcineurin, Tacrolimus prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that controls the expression of IL-2 . This inhibition suppresses the immune response, preventing organ transplant rejection .

Pharmacokinetics

Tacrolimus is rapidly absorbed, with peak blood concentration occurring 0.5–1 h post-administration . Its bioavailability in patients in a steady state is approximately 25% . Absorbed Tacrolimus undergoes extensive metabolism by CYP3A4 and CYP3A5 in the gut mucosa and liver, resulting in over ten different metabolites .

Result of Action

The result of Tacrolimus action is the suppression of the immune system, which is beneficial in preventing organ transplant rejection . By inhibiting T-cell activation, Tacrolimus reduces the risk of the body’s immune system attacking the transplanted organ .

Action Environment

The action of Tacrolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) can affect the metabolism and hence the efficacy of Tacrolimus . Additionally, genetic polymorphisms in the genes encoding these enzymes can also influence the drug’s effectiveness .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Tacrolimus, the parent compound, binds to an immunophilin, FK506 binding protein, which is an immunosuppressant macrolactam. It is plausible that Oxacyclohexane open ring tacrolimus may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Tacrolimus has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tacrolimus exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Tacrolimus has been shown to have dose-dependent effects in animal models .

Metabolic Pathways

Tacrolimus is known to be involved in several metabolic pathways .

Transport and Distribution

Tacrolimus is known to be transported and distributed within cells and tissues .

Subcellular Localization

Tacrolimus is known to have specific subcellular localizations .

Propiedades

IUPAC Name |

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-3,3,8,18-tetrahydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,4,16,22-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71NO13/c1-10-13-31-19-25(2)18-26(3)20-37(56-8)39(49)38(57-9)22-28(5)41(50)44(53,54)43(52)45-17-12-11-14-32(45)42(51)58-40(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)55-7/h10,19,21,26,28-34,36-40,46-47,49,53-54H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOLMJWSFDJWBE-SICKWUOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-23-5 | |

| Record name | Oxacyclohexane open ring tacrolimus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144432235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXACYCLOHEXANE OPEN RING TACROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QVK492XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

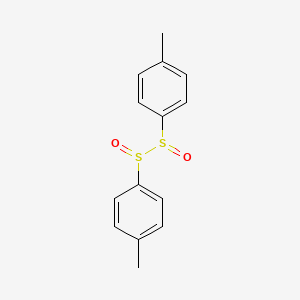

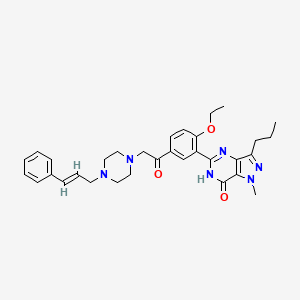

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)

![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)

![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)